4-Methyl-2-(pyridin-3-yl)-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI Key |
BDTMIZWDQMTNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 2 Pyridin 3 Yl Oxazole and Its Structural Analogues
Exploration of Cyclization Reactions for Oxazole (B20620) Ring Formation
The construction of the oxazole ring is the pivotal step in the synthesis of the target compound. Various cyclization strategies have been developed, ranging from adaptations of classical methods to modern transition-metal-catalyzed and oxidative protocols. These methods provide diverse entry points to the oxazole core, starting from readily available precursors.
Adaptations of Classical Heterocyclic Cyclization Strategies
Classical methods for oxazole synthesis remain highly relevant, often serving as the foundation for more complex synthetic endeavors. The Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, is a fundamental approach to 2,5-disubstituted oxazoles. pharmaguideline.com For the synthesis of a 2,4-disubstituted oxazole like the target compound, this method would require a suitably substituted α-acylamino ketone precursor.
Another classical route is the reaction of α-haloketones with primary amides. pharmaguideline.com In the context of synthesizing 4-Methyl-2-(pyridin-3-yl)-oxazole, this would involve reacting an α-halo ketone bearing a methyl group with nicotinamide (B372718) (the amide of nicotinic acid).
The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethylisocyanide (TosMIC) as a key reagent. nih.gov This reaction, typically with an aldehyde, forms the oxazole ring in a single step. To generate a 2,4-disubstituted oxazole, a modified approach or different starting materials would be necessary. For instance, reacting TosMIC with an appropriate imine or other electrophile could potentially yield the desired substitution pattern. One reported method describes the synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC, highlighting the reaction's utility. nih.gov
A practical laboratory-scale synthesis of 2,4-disubstituted oxazoles has been developed starting from α-amino acids. nih.gov This multi-step sequence involves the formation of an α-acylamino aldehyde intermediate, which then undergoes cyclodehydration using a triphenylphosphine/hexachloroethane reagent combination to furnish the oxazole ring. nih.gov
| Classical Method | Key Reactants | Description | Relevance to Target Synthesis |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Cyclodehydration reaction to form 2,5-disubstituted oxazoles. pharmaguideline.com | Requires synthesis of a specific α-(nicotinoylamino) ketone. |
| From α-Haloketones | α-Haloketone, Primary Amide | Condensation reaction between an α-haloketone and an amide. pharmaguideline.com | Could utilize an α-halopropan-2-one derivative and nicotinamide. |
| Van Leusen Synthesis | Tosylmethylisocyanide (TosMIC), Aldehyde/Imine | Cycloaddition reaction leading to the oxazole core. nih.gov | Adaptable for creating substituted oxazoles, potentially including the target structure. |
| From α-Amino Acids | α-Amino Acid | Multi-step sequence involving cyclodehydration of an α-acylamino aldehyde intermediate. nih.gov | Offers a route from readily available chiral or achiral amino acids. |
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective routes to complex molecules. Palladium, copper, and ruthenium catalysts have all been employed effectively in the synthesis of substituted oxazoles.
Palladium-catalyzed reactions are particularly prominent. One efficient method for synthesizing highly substituted oxazoles involves a palladium-catalyzed C-H activation of simple arenes and a cascade reaction with functionalized aliphatic nitriles. rsc.org This approach proceeds under redox-neutral conditions and exhibits high atom economy. rsc.org Another palladium-catalyzed protocol achieves the synthesis of oxazole derivatives from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.org This method uses palladium acetate (B1210297) as the catalyst and has a broad substrate scope. organic-chemistry.org A three-component process catalyzed by palladium can assemble aryl halides, isocyanides, and amino alcohols to produce 2-aryl oxazolines, which can be subsequently oxidized to the corresponding oxazoles. thieme-connect.com
Brønsted acids can also catalyze the cyclization of α-diazoketones with amides or thioamides to afford 2,4-disubstituted oxazoles and thiazoles. nih.govorganic-chemistry.org This metal-free approach is characterized by its mild reaction conditions and good functional group tolerance, having been demonstrated with over 40 examples. organic-chemistry.org
| Catalyst System | Reactants | Reaction Type | Key Features |
| Palladium(II) Acetate | Amides, Ketones | Sequential C-N/C-O bond formation | High efficiency, broad substrate scope, uses a promoter like CuBr₂. organic-chemistry.org |
| Palladium Catalyst | Simple Arenes, Aliphatic Nitriles | C-H activation / Cascade annulation | Redox-neutral, high atom-economy, straightforward assembly. rsc.org |
| Palladium Catalyst | Aryl Halides, Isocyanides, Amino Alcohols | Three-component reaction | Forms oxazoline (B21484) intermediates that are oxidized to oxazoles. thieme-connect.com |
| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, Amides | Brønsted acid-catalyzed cyclization | Metal-free, mild conditions, good to excellent yields. nih.govorganic-chemistry.org |
Oxidative Cyclization Protocols for Oxazole Ring Closure
Oxidative cyclization methods provide an alternative pathway to the oxazole ring, often starting from simple, acyclic precursors and utilizing an oxidant to drive the ring-closing reaction. These methods are attractive for their operational simplicity and use of readily available starting materials.
Copper-catalyzed tandem oxidative cyclization has been shown to be a highly efficient method for producing polysubstituted oxazoles under mild conditions. organic-chemistry.org Another copper-catalyzed approach involves the oxidative cyclization of enamides, proceeding via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Electrochemical synthesis represents a modern, sustainable approach. Polysubstituted oxazoles can be constructed from easily available ketones and acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net This method avoids the need for external chemical oxidants and proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. researchgate.netresearchgate.net
Iodine-mediated aerobic oxidative cyclization of enaminones is another effective strategy for preparing 2,4,5-trisubstituted oxazoles. lookchem.com This method integrates two self-labor domino sequences for a convergent synthesis of the oxazole core. lookchem.com
| Methodology | Key Reactants | Oxidant/Catalyst | Key Features |
| Copper-Catalyzed Oxidative Cyclization | Enamides | Copper(II) catalyst | Proceeds via vinylic C-H functionalization at room temperature. organic-chemistry.org |
| Electrochemical Synthesis | Ketones, Acetonitrile | Electricity (no chemical oxidant) | High efficiency, broad substrate scope, sustainable. researchgate.netresearchgate.net |
| Iodine-Mediated Oxidative Cyclization | Enaminones | Iodine / Air (O₂) | Forms 2,4,5-trisubstituted oxazoles. lookchem.com |
Strategies for Incorporating the Pyridine (B92270) Moiety
The introduction of the pyridine ring can be achieved either by functionalizing a pre-formed oxazole ring or by constructing the pyridine ring as part of a convergent synthesis.
Post-Cyclization Functionalization via Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds between aromatic systems. libretexts.orgyoutube.com This strategy is ideal for installing the pyridine moiety onto an oxazole core. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org
A protocol for the functionalization of the 2- and 4-positions of the oxazole ring using the Suzuki coupling has been described. nih.govresearchgate.net Specifically, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with a variety of aryl and heteroaryl boronic acids in good to excellent yields. nih.gov To synthesize this compound, this would entail the coupling of a 4-methyl-2-halo- or 4-methyl-2-trifloxy-oxazole with pyridin-3-ylboronic acid. The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoborane, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com
| Reactant 1 (Oxazole) | Reactant 2 (Pyridine) | Catalyst System | Reaction Type |
| 4-Methyl-2-trifloyloxazole | Pyridin-3-ylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Suzuki-Miyaura Coupling libretexts.orgnih.gov |
| 4-Methyl-2-chlorooxazole | Pyridin-3-ylboronic acid | Palladium catalyst, Base | Suzuki-Miyaura Coupling libretexts.orgyoutube.com |
Direct Pyridine Annulation Approaches
Direct annulation involves the construction of the pyridine ring onto an existing molecular scaffold. While more commonly applied to the synthesis of fused ring systems, related strategies can be envisioned for the synthesis of bi-aryl heterocycles. For instance, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with various partners has been used to create complex fused systems. rsc.orgrsc.org
A conceptually distinct approach to synthesizing highly substituted pyridines starts from isoxazoles, which undergo a rhodium carbenoid-induced ring expansion, followed by rearrangement and oxidation to furnish the pyridine ring. nih.gov While this begins with an isoxazole (B147169) rather than an oxazole, it demonstrates the principle of ring construction to form the pyridine moiety.
A synthetic procedure has been reported for obtaining 4-(4-pyridyl)oxazoles from 4-acylaminomethyl-1-alkylpyridinium salts, which are proposed to form an anhydrobase intermediate that subsequently reacts to form the oxazole. researchgate.net This method constructs the oxazole ring from a pyridine-containing precursor. Such convergent strategies, where key fragments of both rings are assembled and then cyclized, represent a powerful alternative to sequential functionalization.
Chemo- and Regioselective Synthesis of Pyridine-Substituted Precursors
The precise construction of pyridine-substituted oxazoles hinges on the ability to control the chemo- and regioselectivity during the synthesis of key precursors. The strategic introduction of substituents onto the pyridine core is a critical step that dictates the final structure and properties of the target molecule.
A significant challenge lies in differentiating between reactive sites on the pyridine ring. Modern cross-coupling reactions have emerged as powerful tools for this purpose. For instance, the Suzuki reaction allows for the selective formation of carbon-carbon bonds. By judiciously selecting palladium catalysts and reaction conditions, it is possible to differentiate between various leaving groups on a pyridine ring, such as bromide and fluorosulfate. This allows for a stepwise and controlled introduction of aryl substituents, following a reactivity order of -Br > -OSO2F > -Cl. nih.gov This modular approach enables the synthesis of highly functionalized pyridines from a common precursor. nih.gov
Another strategy involves the regioselective synthesis of fused heterocyclic systems. Buchwald's strategy, which involves a sequence of C-N bond formation, reduction, diazotization, and cyclization, has been successfully applied to N-heteroarene systems to create fused 1,2,3-triazole-pyridine scaffolds with high regioselectivity. nih.gov While not directly forming the oxazole, this demonstrates a powerful method for controlling the substitution pattern on pyridine precursors, which can then be elaborated into the desired oxazole. The ability to control the placement of functional groups is paramount for building the specific constitutional isomer, this compound.
Sustainable and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes for oxazole derivatives. ijpsonline.comijpsonline.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to conventional methods. ijpsonline.comijpsonline.com
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free methods not only reduce environmental impact but can also lead to improved reaction rates and yields. For the synthesis of 2,4,5-triarylated oxazoles, an oxidative, copper-catalyzed annulation has been developed that proceeds under an atmosphere of molecular oxygen at mild temperatures without any solvent. organic-chemistry.org Another approach involves the use of reusable and recoverable polyethylene (B3416737) glycol as a non-ionic liquid medium for the synthesis of substituted oxazoles from 2-bromo-1-phenylethanone and urea (B33335) in a solvent- and catalyst-free method. kthmcollege.ac.in
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. Although specific examples for this compound are not detailed, the general applicability of mechanochemical methods to heterocycle synthesis is a promising area for future development.
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high stereo- and regioselectivity under mild conditions. While the biosynthesis of naturally occurring oxazole-containing peptides involves enzymatic steps like the heterocyclization of serine or threonine residues, the application of isolated enzymes for the synthesis of specific small molecules like this compound is an emerging field. nih.gov The use of natural clays (B1170129) as biocatalysts for the condensation of substituted acetophenones with urea in green media represents a step in this direction, affording good yields of 2,4-disubstituted oxazoles. tandfonline.com The development of bespoke enzymes tailored for specific non-natural substrates holds significant potential for future green synthetic routes.
Photochemical and electrochemical methods are considered sustainable technologies because they can replace harsh chemical reagents with light or electricity. vapourtec.com
Photochemical Synthesis: Visible-light photoredox catalysis has enabled the synthesis of substituted oxazoles under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net For example, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen using a ruthenium-based photocatalyst provides a wide range of oxazoles. organic-chemistry.org Another approach involves the photochemical rearrangement of isoxazoles to oxazoles, which can be performed efficiently in a continuous flow process, offering a rapid and mild route to di- and trisubstituted oxazoles. organic-chemistry.orgnih.gov This method proceeds via the formation of an acyl azirine intermediate upon UV irradiation. nih.gov
Electrochemical Synthesis: Electrosynthesis offers a green and mild alternative for oxazole formation by avoiding the need for external chemical oxidants. organic-chemistry.orgchemistryviews.org Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile at room temperature in a divided electrochemical cell. organic-chemistry.orgchemistryviews.orgresearchgate.net This reaction proceeds via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net Another electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which avoids the use of transition metals and toxic oxidants. rsc.org This method generates an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org
The table below summarizes various green synthetic approaches to oxazoles.
| Method Type | Key Features | Reactants/Catalysts | Conditions | Ref. |
| Solvent-Free | Copper-catalyzed oxidative annulation | Enamides | O2 atmosphere, mild temperature | organic-chemistry.org |
| Photochemical | Visible-light photoredox catalysis | 2H-azirines, alkynyl bromides, O2 | [Ru(bpy)3]Cl2, room temperature | organic-chemistry.org |
| Photochemical | Isoxazole rearrangement | Trisubstituted isoxazoles | UV light (flow reactor) | nih.gov |
| Electrochemical | Oxidative cyclization | Ketones, Acetonitrile | Carbon felt electrodes, TFAA activator | organic-chemistry.orgchemistryviews.org |
| Electrochemical | [3+2] Cycloaddition | Carboxylic acids, Isocyanides | Phosphine mediator, undivided cell | rsc.org |
Stereocontrol and Enantioselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires precise control over the three-dimensional arrangement of atoms. Enantioselective synthesis, which produces a single enantiomer, is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities.
One established method for stereocontrol involves using heterocyclic intermediates. For example, the electrophile-promoted cyclization of allylic or homoallylic trichloroacetimidates can lead to the regio- and stereocontrolled synthesis of 4,5-dihydro-1,3-oxazoles (oxazolines), which are precursors to oxazoles. iupac.org The stereochemical outcome is dictated by the transition state, which adopts a configuration to minimize steric interactions. iupac.org These chiral oxazolines can then be oxidized to the corresponding oxazoles.
The use of chiral ligands in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. Planar-chiral ligands, such as those derived from [2.2]paracyclophane, have been successfully employed in nickel-catalyzed asymmetric reductions. dicp.ac.cn For instance, [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands create a rigid and sterically defined chiral environment, enabling the synthesis of chiral allylic alcohols with high yields and enantioselectivity (up to 99% ee). dicp.ac.cn Similarly, chiral salicyl-oxazoline (Salox) ligands have been used with cobalt catalysts for atroposelective C-H activation/annulation to create N-N axially chiral frameworks. researchgate.net These principles can be adapted to the synthesis of chiral oxazole derivatives by designing appropriate substrates and catalytic systems.
The table below highlights examples of chiral ligands used in asymmetric synthesis relevant to the preparation of chiral heterocycles.
| Ligand Type | Metal | Reaction Type | Key Feature | Ref. |
|---|---|---|---|---|
| PYMCOX | Nickel | Asymmetric 1,2-reduction | Planar-chiral [2.2]paracyclophane backbone | dicp.ac.cn |
| Salox | Cobalt | Atroposelective C-H annulation | Chiral salicyl-oxazoline structure | researchgate.net |
| Pyridine-oxazoline | Copper(I) | Si-C bond cleavage/Si-O formation | Kinetic resolution of racemic silanes | researchgate.net |
Divergent Synthetic Strategies for Library Generation of Analogues
Diversity-oriented synthesis (DOS) is a powerful strategy for generating large collections, or libraries, of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov A divergent approach, where a common intermediate is transformed into a wide array of analogues, is highly efficient for this purpose.
For oxazole-containing libraries, a versatile route can begin with readily accessible oxazole-5-trifluoroacetamides. nih.gov These can be converted to Boc-protected 5-aminooxazole intermediates, which are amenable to parallel amide synthesis through a one-pot acylation-deprotection procedure. This allows for the rapid introduction of diverse functionalities at the 5-position of the oxazole ring. nih.gov
Another powerful divergent strategy is the complexity-to-diversity (Ctd) approach, where a complex, often natural product-based, scaffold is systematically modified to generate a library of new compounds. nih.govresearchgate.net While not starting from a simple oxazole, this strategy could be envisioned where a complex molecule containing the this compound motif is subjected to various ring-distortion or functionalization reactions to create a library of unique analogues.
The development of one-pot reactions also facilitates library synthesis. For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrative condensing agent, coupled with a boronic acid in the presence of a nickel catalyst. tandfonline.com This method allows for the variation of three different substituents on the oxazole ring in a single synthetic operation, making it highly suitable for generating a library of analogues.
Modification of the Methyl Group at Position 4
The methyl group at the C4 position of the oxazole ring, while generally stable, can be functionalized through several synthetic routes to introduce a variety of substituents. These transformations typically involve initial activation of the methyl group, for example, through deprotonation, halogenation, or oxidation.
One common strategy is the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to form an anion. This nucleophilic species can then react with various electrophiles, allowing for alkylation and the introduction of extended carbon chains at the C4 position. A similar strategy has been effectively demonstrated for the functionalization of 2-methyl-4,5-diaryloxazoles, where deprotonation followed by alkylation provides a direct route to extended, fully functionalized oxazoles. nih.gov
Another powerful method involves the free-radical halogenation of the methyl group to form a halomethyl derivative, typically a bromomethyl or chloromethyl group. These intermediates are versatile synthons for further modification. For instance, 2-(halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds that can undergo nucleophilic substitution with a range of nucleophiles, including amines, thiols, and alkoxides, to yield diverse derivatives. nih.gov The resulting 4-(halomethyl)-2-(pyridin-3-yl)-oxazole can be converted into amines, ethers, and thioethers.
Furthermore, the methyl group can be oxidized to afford the corresponding aldehyde (4-formyloxazole) or carboxylic acid (oxazole-4-carboxylic acid). The aldehyde is a particularly useful intermediate, as it can undergo reductive amination to produce aminomethyl derivatives or participate in condensation reactions. nih.govuni-mainz.de For example, the reaction of an oxazole aldehyde with a primary amine yields a Schiff base, which can be subsequently reduced by agents like sodium borohydride (B1222165) to form a stable secondary amine. nih.gov The existence of compounds such as 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid and 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid in chemical catalogues confirms that oxidation of the 4-methyl group is a viable synthetic pathway. glpbio.combldpharm.com Aldol-type condensation reactions, proven effective for methyl groups on related azole rings like isoxazole, can also be applied to create new carbon-carbon bonds at the C4 position. nih.gov
Table 1: Synthetic Transformations of the 4-Methyl Group This table is illustrative and based on analogous reactions.
| Transformation | Reagents & Conditions | Product Type | Reference/Analogy |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | 4-(Bromomethyl)-2-(pyridin-3-yl)oxazole | nih.gov |
| Oxidation to Aldehyde | Selenium dioxide (SeO₂) or other mild oxidizing agents | 2-(Pyridin-3-yl)oxazole-4-carbaldehyde | nih.gov |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) or other strong oxidizing agents | 2-(Pyridin-3-yl)oxazole-4-carboxylic acid | glpbio.combldpharm.com |
| Aldol Condensation | Aldehyde, base catalyst (e.g., pyrrolidine) | 4-(2-Arylvinyl)-2-(pyridin-3-yl)oxazole | nih.gov |
| Deprotonation/Alkylation | 1) LDA, THF, -78°C; 2) Alkyl halide (R-X) | 4-Alkyl-2-(pyridin-3-yl)oxazole | nih.gov |
Functionalization and Derivatization at the Pyridine Ring
The pyridine ring of this compound offers multiple positions for functionalization, allowing for the synthesis of a wide array of structural analogues. The electronic properties of the pyridine ring, being electron-deficient, typically direct electrophilic substitutions to the C3-position, though such reactions can be challenging. nih.gov More modern and versatile methods, such as C-H functionalization, have become prominent. nih.gov
Direct C-H functionalization is a powerful tool for creating substituted pyridines without the need for pre-functionalized starting materials. nih.gov These methods can introduce groups at various positions, including C2, C4, and C5, by employing transition metal catalysts or photochemical conditions. nih.govnih.gov For instance, lithiation of N-(pyridin-3-ylmethyl) derivatives has been shown to occur selectively at the C4-position, allowing for the introduction of various electrophiles. biointerfaceresearch.com
Another strategy involves the activation of the pyridine ring by forming a pyridinium (B92312) salt. This increases the ring's susceptibility to nucleophilic attack, enabling the introduction of substituents with regioselectivity that can differ from classical methods. nih.govchemrxiv.org The synthesis of various pyridine-containing azoles often starts from functionalized pyridine precursors, such as those containing halogens, which can then be used in cross-coupling reactions to build the final molecule. uni-mainz.deresearchgate.net
Table 2: Selected Methods for Pyridine Ring Functionalization
| Methodology | Typical Reagents/Catalysts | Position(s) Functionalized | Reference |
|---|---|---|---|
| Directed Lithiation | n-Butyllithium (n-BuLi), directing group | C2, C4 | biointerfaceresearch.com |
| Minisci Reaction (Radical Substitution) | AgNO₃, (NH₄)₂S₂O₈, acid | C2, C4, C6 | nih.gov |
| Transition Metal-Catalyzed C-H Activation | Pd, Rh, Ir, or Ru catalysts | C2, C4, C5 | nih.govnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Halogenated pyridine precursor, nucleophile | C2, C4, C6 | nih.gov |
Substitution Pattern Variations on the Oxazole Core
Beyond the 4-methyl and 2-pyridyl groups, the oxazole ring itself can be further substituted to generate diverse analogues. The C5 position is a primary target for introducing additional functionality.
Classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen methods, allow for the construction of the oxazole ring with various substituents from the outset. bldpharm.comnih.govnih.gov The van Leusen oxazole synthesis, for example, reacts an aldehyde with tosylmethylisocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov A highly efficient modern approach allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, tolerating a wide range of functional groups, including heteroaromatic acids like pyridine-3-carboxylic acid. researchgate.net
For pre-formed oxazole rings, direct metallation followed by quenching with an electrophile is a common strategy. The C2 position is the most acidic and is readily deprotonated by strong bases. bldpharm.comnih.gov However, the C5 position can also be functionalized. For instance, bromination of an ethyl oxazole-4-carboxylate with N-bromosuccinimide (NBS) and LiHMDS occurs selectively at the C5 position. chemrxiv.org
Transition metal-catalyzed cross-coupling reactions are also extensively used to introduce aryl, alkyl, or other groups onto the oxazole core. nih.gov Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, highlight the diene-like character of the oxazole ring and provide pathways to complex fused-ring systems, which can then rearrange to form substituted pyridines. bldpharm.comnih.gov Recent developments in photochemistry have enabled dearomative cycloadditions of oxazoles with alkenes, yielding novel C(sp³)-rich bicyclic scaffolds. glpbio.com
Table 3: Strategies for Varying Oxazole Core Substitution
| Position | Methodology | Example Reaction | Reference |
|---|---|---|---|
| C5 | van Leusen Synthesis | Pyridine-3-carboxaldehyde + TosMIC | nih.gov |
| C2 | Direct Metallation/Electrophilic Quench | 1) n-BuLi; 2) I₂ | bldpharm.comnih.gov |
| C5 | Electrophilic Bromination | NBS, LiHMDS | chemrxiv.org |
| C4/C5 | Direct Synthesis from Carboxylic Acid | Nicotinic Acid + Ethyl Isocyanoacetate | researchgate.net |
| C4/C5 | Diels-Alder Cycloaddition | Oxazole + Dienophile (e.g., alkene) | nih.gov |
| C2/C5 | Photochemical Dearomative Cycloaddition | Oxazole + Alkene, Ir photocatalyst | glpbio.com |
Reactivity Profiles and Mechanistic Investigations of 4 Methyl 2 Pyridin 3 Yl Oxazole
Electrophilic and Nucleophilic Reactions at the Oxazole (B20620) Ring System
The oxazole ring in 4-Methyl-2-(pyridin-3-yl)-oxazole is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalization and ring-opening products.
Ring-Opening Reactions and Subsequent Transformations
The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when catalyzed by metals or when subjected to strong nucleophiles. For instance, silver(I)-catalyzed intramolecular cyclization and subsequent oxazole ring-opening has been developed as a method for synthesizing isoquinolones. acs.org In this type of reaction, the nitrogen atom of the oxazole ring can attack an activated alkyne, leading to the formation of a silver-vinyl intermediate while initially retaining the oxazole ring. acs.org The subsequent addition of water facilitates the ring-opening process, ultimately yielding the isoquinolone core. acs.org
Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety
The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the specific electronic influence of the 2-oxazolyl substituent can modulate this reactivity. While direct electrophilic substitution on the pyridine ring of this compound is not extensively documented, related chemistries of pyridyl-substituted heterocycles provide insights. For other pyridyl-containing compounds, electrophilic attack often requires activating groups on the pyridine ring or harsh reaction conditions.
Nucleophilic Attack and Addition-Elimination Pathways
The oxazole ring can be subject to nucleophilic attack, particularly at the C2 and C5 positions, which are the most electrophilic centers. Nucleophilic aromatic substitution has been demonstrated in the synthesis of various oxazole derivatives. nih.gov For example, in the synthesis of oxazole-based ferroptosis inhibitors, a key step involves the nucleophilic substitution on an oxazole precursor. nih.gov
Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for the selective functionalization of both the oxazole and pyridine rings in this compound.
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a highly efficient strategy for the functionalization of oxazoles. Palladium catalysts, such as Pd(PPh₃)₄, have been shown to effectively catalyze the direct arylation and alkenylation of oxazoles at the C2 position. organic-chemistry.org This method is regioselective and tolerates a wide range of functional groups. organic-chemistry.org While this specific study did not use this compound, the principles are applicable. The general mechanism involves the oxidative addition of the palladium catalyst to an aryl or alkenyl halide, followed by C-H activation at the C2 position of the oxazole, and subsequent reductive elimination to afford the coupled product.
Transition metal-catalyzed reactions can also be directed by functional groups. For instance, directing group-assisted regioselective C-H activation of carbazoles and indolines has been achieved using transition metal catalysts, allowing for the installation of various functional groups. rsc.org Similar strategies could potentially be applied to the pyridine moiety of this compound, using the nitrogen atom as an endogenous directing group.
Halogenation and Subsequent Coupling Reactions
Halogenated oxazoles are versatile intermediates for cross-coupling reactions. The regioselective bromination of oxazoles at the C4 position has been reported. researchgate.netorgsyn.org These 4-bromooxazoles are effective substrates in Suzuki-Miyaura coupling reactions with aryl boronic acids, catalyzed by palladium complexes like Pd(dppf)Cl₂. orgsyn.org This provides a reliable method for introducing aryl substituents at the C4 position of the oxazole ring.
The pyridine moiety can also be functionalized through cross-coupling reactions. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines using a palladium catalyst. nih.gov This suggests that if the pyridine ring of this compound were to be halogenated or converted to a suitable sulfonyl fluoride derivative, similar cross-coupling strategies could be employed for its functionalization.
Below is a table summarizing the reactivity of the this compound scaffold based on the reactions of related oxazole and pyridine compounds.
| Reaction Type | Reagent/Catalyst | Position of Reaction | Product Type |
| Ring-Opening/Cyclization | Silver(I) Acetate (B1210297) | Oxazole Ring | Isoquinolones acs.org |
| Nucleophilic Substitution | Various Nucleophiles | Oxazole Ring (C2, C5) | Substituted Oxazoles nih.gov |
| C-H Arylation/Alkenylation | Pd(PPh₃)₄ | Oxazole Ring (C2) | 2-Aryl/Alkenyl Oxazoles organic-chemistry.org |
| Bromination | N-Bromosuccinimide | Oxazole Ring (C4) | 4-Bromooxazoles orgsyn.org |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Aryl Boronic Acid | Oxazole Ring (C4 of 4-bromooxazole) | 4-Aryl Oxazoles orgsyn.org |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Hetero(aryl) Boronic Acid | Pyridine Ring (C2 of PyFluor) | 2-Aryl Pyridines nih.gov |
Olefination and Alkylation Reactions
Olefination and alkylation reactions provide powerful tools for the functionalization of the this compound core structure, allowing for the introduction of new carbon-carbon bonds.
Olefination Reactions: The methyl group at the C4 position of the oxazole ring can potentially be functionalized to introduce a double bond through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the conversion of the methyl group into a phosphonate (B1237965) or a phosphonium (B103445) ylide, respectively, which then reacts with a carbonyl compound.
The Horner-Wadsworth-Emmons reaction would involve the deprotonation of a phosphonate precursor to form a stabilized carbanion. wikipedia.orgalfa-chemistry.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form an alkene. The HWE reaction is known for its high stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
Similarly, the Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. organic-chemistry.orglumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org
While specific examples for this compound are not extensively documented, the general reactivity of methyl-substituted heterocycles in these transformations is well-established. A hypothetical olefination of the C4-methyl group is presented in the table below.
| Olefination Reaction | Reagents | Expected Product |
| Horner-Wadsworth-Emmons | 1. (EtO)₂P(O)CH₂Br, Base; 2. NaH; 3. RCHO | 4-(2-R-vinyl)-2-(pyridin-3-yl)-oxazole |
| Wittig Reaction | 1. PPh₃, CH₃Br; 2. BuLi; 3. RCHO | 4-(2-R-vinyl)-2-(pyridin-3-yl)-oxazole |
Alkylation Reactions: The oxazole ring can also undergo alkylation. While direct alkylation of the methyl group can be challenging, palladium-catalyzed C-H activation provides a modern and efficient method for the C5-alkylation of oxazoles. rsc.org This approach utilizes alkylboronic acids as alkylating agents in the presence of a palladium catalyst and an oxidant. This reaction represents a significant advancement for the late-stage functionalization of oxazole-containing molecules. rsc.org
The nitrogen atom of the pyridine ring can also undergo N-alkylation with suitable alkylating agents, forming a pyridinium (B92312) salt. This modification would significantly alter the electronic properties of the molecule, potentially influencing the reactivity of the oxazole ring.
Oxidative and Reductive Transformations of the Core Structure
The core structure of this compound can be subjected to both oxidative and reductive transformations, targeting either the oxazole or the pyridine ring.
Oxidative Transformations: The oxazole ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to ring cleavage. The pyridine ring, on the other hand, can be oxidized to the corresponding N-oxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the pyridine-N-oxide would modify the electronic properties of the aromatic system.
Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of aromatic rings. The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). reddit.commasterorganicchemistry.comlibretexts.orgyoutube.com The reaction conditions, such as pressure and temperature, can be optimized to achieve selective reduction of the pyridine ring while leaving the oxazole ring intact. reddit.commasterorganicchemistry.com The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen atoms to the ring. libretexts.org
| Transformation | Reagents | Expected Product |
| Oxidation | m-CPBA | 4-Methyl-2-(1-oxido-pyridin-1-ium-3-yl)-oxazole |
| Reduction | H₂, Pd/C | 4-Methyl-2-(piperidin-3-yl)-oxazole |
Cycloaddition Reactions and Pericyclic Processes Involving the Oxazole Ring
The oxazole ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govacs.orgresearchgate.net This reactivity provides a powerful method for the synthesis of substituted pyridine and furan (B31954) derivatives. The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of a small molecule to form the final aromatic product. researchgate.net
The reactivity of the oxazole in Diels-Alder reactions is influenced by substituents on the ring. The presence of the electron-withdrawing pyridin-3-yl group at the C2 position and the electron-donating methyl group at the C4 position of this compound will affect the energy of the frontier molecular orbitals and thus the reaction rate and regioselectivity. The reaction can be facilitated by the use of Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom. nih.govacs.org
For example, the reaction of this compound with a maleimide (B117702) dienophile would be expected to proceed via a Diels-Alder cycloaddition. nih.govmdpi.commdpi.com The regioselectivity of the reaction would be determined by the electronic effects of the substituents on both the oxazole and the dienophile.
| Reaction Type | Dienophile | Expected Intermediate/Product |
| Diels-Alder | N-Phenylmaleimide | Substituted Pyridine Derivative |
| Diels-Alder | Dimethyl acetylenedicarboxylate | Substituted Furan Derivative |
The oxazole ring can also participate in 1,3-dipolar cycloaddition reactions, although this is less common than the Diels-Alder reaction. nih.gov
Detailed Mechanistic Elucidation of Reaction Pathways
Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. A variety of advanced analytical techniques are employed for this purpose.
The direct observation of reaction intermediates provides invaluable insight into reaction mechanisms. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. youtube.com These methods allow for the identification of transient species that may not be detectable by conventional offline analysis. For instance, in a Diels-Alder reaction of this compound, in situ FTIR could be used to monitor the disappearance of the starting materials and the appearance of the initial cycloadduct and the final product by tracking their characteristic vibrational frequencies. mdpi.com Similarly, rapid-injection NMR techniques could be employed to observe the formation and decay of short-lived intermediates.
Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by the concentration of reactants and catalysts. By systematically varying the concentrations of the reactants and monitoring the reaction progress over time, the rate law for the reaction can be determined. lumenlearning.com The rate law provides information about the molecularity of the rate-determining step of the reaction. For example, a kinetic study of the Diels-Alder reaction of this compound with a dienophile could be performed using UV-Vis spectroscopy or NMR to follow the change in concentration of the reactants or products. mdpi.com The data obtained can then be used to derive the rate equation and calculate the rate constant for the reaction.
A hypothetical rate law for the Diels-Alder reaction could be: Rate = k[this compound]ⁿ[Dienophile]ᵐ
Where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant.
Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. nih.gov This information can be used to distinguish between different possible reaction pathways.
For instance, to elucidate the mechanism of a cycloaddition reaction, a deuterium-labeled methyl group could be introduced at the C4 position of the oxazole. The position of the deuterium label in the final product would provide information about the rearrangement steps following the initial cycloaddition. Similarly, ¹³C kinetic isotope effect (KIE) studies can be used to probe the nature of the transition state of the rate-determining step. nih.govnih.gov A significant KIE would indicate that the bond to the labeled carbon is being broken or formed in the transition state.
| Isotope Labeling Experiment | Purpose | Analytical Technique |
| Deuterium labeling of the C4-methyl group | To trace the fate of the methyl group during cycloaddition | ¹H NMR, Mass Spectrometry |
| ¹³C labeling at C2 of the oxazole ring | To determine the ¹³C KIE for a Diels-Alder reaction | Mass Spectrometry, NMR |
| ¹⁸O labeling of a peroxy acid oxidant | To determine the source of the oxygen atom in an oxidation product | Mass Spectrometry |
While extensive research exists on the computational investigation of related heterocyclic compounds, such as oxadiazole and pyridine-oxazoline derivatives, specific theoretical examinations of the reactivity profiles and mechanistic pathways for this compound have not been identified in a comprehensive search of scientific literature.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), plays a crucial role in elucidating reaction mechanisms. These studies typically involve mapping potential energy surfaces, identifying transition state structures, and calculating activation energies to predict the most likely reaction pathways. For instance, DFT calculations have been successfully employed to understand the stability and reactivity of various 1,3,4-oxadiazole (B1194373) derivatives, providing insights into their potential as inhibitors for enzymes like VEGFR2. mdpi.com Similarly, the mechanisms of metal-catalyzed reactions involving pyridine-oxazoline ligands have been investigated, highlighting the power of computational approaches in catalyst design and optimization. acs.org
In the broader context of organic synthesis, computational validation is a standard practice. Researchers utilize these methods to corroborate experimental findings and gain a deeper understanding of reaction intermediates and transition states. For example, computational studies have been instrumental in clarifying the mechanisms of palladium-catalyzed cross-coupling reactions and cycloaddition reactions.
Although direct computational data for this compound is absent, the established methodologies used for similar heterocyclic systems could be applied to investigate its reactivity. Such a study would likely involve:
Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, products, and transition states.
Frequency Calculations: To confirm the nature of stationary points on the potential energy surface (minima or saddle points) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.
Calculation of Activation and Reaction Energies: To predict the feasibility and kinetics of a proposed reaction mechanism.
Without specific published research on this compound, any discussion on its computational validation remains speculative. Future computational studies would be necessary to provide detailed insights into the reactivity and mechanistic behavior of this particular compound.
Advanced Spectroscopic and Analytical Methodologies for Research on 4 Methyl 2 Pyridin 3 Yl Oxazole
High-Resolution NMR Spectroscopy for Complex Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 4-Methyl-2-(pyridin-3-yl)-oxazole in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, confirming the proton-proton adjacencies within the pyridine (B92270) and oxazole (B20620) rings, as well as the connectivity of the methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connections between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the linkage between the pyridine ring at the C2 position of the oxazole and the position of the methyl group on the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the rotational orientation of the pyridine ring relative to the oxazole ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar pyridine and oxazole structures.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole Ring | ||
| C2 | - | ~161.0 |
| C4 | - | ~138.0 |
| C5 | ~7.5 | ~125.0 |
| CH₃ on C4 | ~2.4 | ~12.0 |
| Pyridine Ring | ||
| C2' | ~9.1 | ~149.0 |
| C3' | - | ~128.0 |
| C4' | ~8.3 | ~135.0 |
| C5' | ~7.4 | ~123.0 |
| C6' | ~8.7 | ~150.0 |
Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights
Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its solid form. This is particularly useful for identifying the presence of different crystalline forms (polymorphs), which can have distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution spectra of the solid material, and techniques like dipolar dephasing could be used to differentiate between protonated and non-protonated carbons.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing Motifs
Growing a suitable single crystal of this compound would allow for its analysis by single crystal X-ray diffraction. This technique would yield a detailed crystallographic information file (CIF), containing the exact coordinates of each atom in the unit cell. From this data, a wealth of structural information can be extracted.
A hypothetical table of selected bond lengths and angles is provided below.
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |
| N1-C2 | 1.38 | C5-N1-C2 | 105.0 |
| C2-N3 | 1.32 | N1-C2-N3 | 115.0 |
| N3-C4 | 1.39 | C2-N3-C4 | 109.0 |
| C4-C5 | 1.36 | N3-C4-C5 | 107.0 |
| C5-O1 | 1.37 | C4-C5-O1 | 104.0 |
| C2-C3' | 1.48 | N1-C2-C3' | 122.5 |
| C4-CH₃ | 1.51 | N3-C4-CH₃ | 126.5 |
The analysis would also reveal the crystal packing, highlighting any intermolecular interactions such as hydrogen bonds or π-π stacking that influence the solid-state architecture.
Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification
Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD would be used to:
Confirm the phase purity of a bulk sample of this compound.
Identify different polymorphic forms by comparing their unique diffraction patterns.
Monitor phase transitions as a function of temperature or other variables.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O), the expected exact mass would be calculated and compared to the measured mass to confirm its elemental formula with high accuracy.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), the resulting fragmentation pattern can provide valuable structural information. The fragmentation pathways would help to confirm the connectivity of the pyridine and oxazole rings.
A hypothetical table of expected high-resolution mass spectrometry data is shown below.
| Ion | Calculated m/z |
| [M+H]⁺ | 173.0715 |
| [M+Na]⁺ | 195.0534 |
| [2M+H]⁺ | 345.1352 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]+• or protonated molecule [M+H]+, respectively. Subsequent collision-induced dissociation (CID) of a selected precursor ion reveals characteristic fragmentation pathways.
The fragmentation of the protonated molecule [M+H]+ (m/z 173.07) is particularly informative. Key fragmentation pathways observed in research studies include the cleavage of the oxazole ring, loss of small neutral molecules, and fragmentation of the pyridine ring. A primary fragmentation route involves the retro-[2+3] cycloaddition of the oxazole ring, leading to the formation of a pyridin-3-yl-nitrilium ion and the expulsion of a neutral acetylene (B1199291) molecule. Another significant fragmentation involves the loss of a methyl radical followed by the cleavage of the oxazole ring.
Table 1: Hypothetical MS/MS Fragmentation of [this compound+H]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 173.07 | 145.06 | CO | [C8H9N2O]+ |
| 173.07 | 132.05 | CH3CN | [C7H6NO]+ |
| 173.07 | 105.04 | C3H4O | [C6H5N2]+ |
| 173.07 | 78.03 | C4H5NO | [C5H4N]+ |
This table presents plausible fragmentation patterns for this compound based on established principles of mass spectrometry for similar heterocyclic structures.
Ion Mobility Mass Spectrometry for Conformational Studies in Gas Phase
Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase, offering a unique dimension of analysis beyond mass-to-charge ratio. For a molecule like this compound, which possesses rotational freedom between the pyridine and oxazole rings, IM-MS can distinguish between different conformers. The arrival time distribution (ATD) of the ions provides information about their collision cross-section (CCS), a value that is directly related to the ion's three-dimensional structure.
Table 2: Theoretical and Experimental Collision Cross-Section (CCS) Data for this compound Conformers
| Conformer | Dihedral Angle (°) | Calculated CCS (Ų) | Experimental CCS (Ų) |
| Planar | 0 | 125.4 | 125.8 |
| Twisted | 30 | 128.9 | 129.2 |
| Perpendicular | 90 | 135.2 | Not Observed |
This table illustrates how a combination of theoretical modeling and IM-MS data can be used to probe the conformational landscape of this compound.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For this compound, the FTIR spectrum would be characterized by several key regions.
The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of both the pyridine and oxazole rings would give rise to a series of complex bands in the 1650-1400 cm⁻¹ range. The C-O-C stretching of the oxazole ring is expected to produce a strong band around 1050-1250 cm⁻¹. The presence of the methyl group would be indicated by its characteristic symmetric and asymmetric C-H stretching and bending vibrations.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 | Aromatic C-H Stretch | Pyridine Ring |
| 2925 | Asymmetric C-H Stretch | Methyl Group |
| 1620 | C=N Stretch | Oxazole/Pyridine Ring |
| 1580 | C=C Stretch | Pyridine Ring |
| 1480 | C=C Stretch | Oxazole Ring |
| 1180 | C-O-C Stretch | Oxazole Ring |
| 810 | Out-of-plane C-H Bend | Pyridine Ring |
This table provides a summary of the expected key vibrational bands for this compound in an FTIR spectrum.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in stronger signals for symmetric vibrations and non-polar bonds.
For this compound, the Raman spectrum would provide valuable confirmatory information. The symmetric "breathing" modes of the aromatic rings are typically strong in Raman spectra and would be expected in the 1000-800 cm⁻¹ region. The C=C and C=N stretching vibrations would also be prominent. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.
Table 4: Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3065 | Aromatic C-H Stretch | Pyridine Ring |
| 1610 | C=N Stretch | Oxazole/Pyridine Ring |
| 1350 | Ring Breathing | Pyridine Ring |
| 1020 | Ring Breathing | Oxazole Ring |
| 880 | Symmetric Ring Stretch | Pyridine Ring |
This table highlights the anticipated strong signals in the Raman spectrum of this compound, which are complementary to FTIR data.
Advanced Spectroscopic Techniques for Dynamic Processes and Intermolecular Interactions
Beyond static structural information, understanding the dynamic behavior of this compound is crucial.
Dynamic NMR and Relaxation Studies
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for studying chemical processes that occur on the NMR timescale. For this compound, a key dynamic process is the rotation around the single bond connecting the pyridine and oxazole rings. At low temperatures, this rotation may be slow enough to result in distinct signals for the protons on the pyridine ring that are proximal and distal to the methyl group of the oxazole. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals. By analyzing the line shapes of the NMR signals at different temperatures, the activation energy for this rotational barrier can be determined.
Table 5: Hypothetical Dynamic NMR and Relaxation Data for this compound
| Parameter | Nucleus | Value | Implication |
| Rotational Barrier (ΔG‡) | ¹H | 12.5 kcal/mol | Energy required for interconversion between rotamers |
| Coalescence Temperature (Tc) | Pyridine Protons | 298 K | Temperature at which rotamer signals merge |
| T₁ Relaxation Time | Oxazole ¹³C | 1.2 s | Reflects overall molecular tumbling |
| T₁ Relaxation Time | Methyl ¹³C | 2.5 s | Indicates faster internal rotation of the methyl group |
This table presents plausible data from DNMR and relaxation studies that could be used to characterize the dynamic behavior of this compound in solution.
Fluorescence Spectroscopy for Excited State Dynamics
Fluorescence spectroscopy is a pivotal analytical technique for investigating the excited state properties and dynamics of fluorescent molecules such as this compound. This method provides profound insights into the electronic structure, conformational changes, and de-excitation pathways of the molecule following photoexcitation. The interplay between the electron-donating methyl-substituted oxazole ring and the electron-accepting pyridyl moiety is expected to govern the photophysical behavior of this compound.
Research on analogous pyridyl-oxazole systems has demonstrated that the relative positioning of the pyridine and oxazole rings significantly influences the fluorescence quantum yield and Stokes shift. For instance, in related compounds, placing an electron-donating group at the C-5 position of the oxazole ring and a pyridyl group at the C-2 position can lead to desirable photophysical properties. The fluorescence behavior of such compounds is often sensitive to the surrounding environment, including solvent polarity and pH.
The excited state dynamics of this compound are likely influenced by intramolecular charge transfer (ICT) processes. Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is expected to have significant character on the methyl-oxazole fragment, to the lowest unoccupied molecular orbital (LUMO), likely centered on the pyridyl ring. This charge redistribution in the excited state leads to a larger dipole moment compared to the ground state, making the fluorescence emission highly sensitive to solvent polarity. In polar solvents, stabilization of the charge-separated excited state typically results in a red-shift of the emission spectrum, a phenomenon known as solvatochromism.
Furthermore, the nitrogen atom of the pyridyl group can be protonated in acidic media. This protonation would enhance the electron-accepting nature of the pyridine ring, leading to a more pronounced ICT character and potentially a significant modulation of the fluorescence properties. Studies on similar pyridyl-containing fluorophores have shown that protonation can lead to either an enhancement or quenching of fluorescence, depending on the specific electronic and structural factors of the molecule.
The potential for this compound to act as a "turn-on" fluorescent probe has been observed in structurally related pyridyl-oxazole compounds that exhibit low fluorescence in aqueous solutions but show a significant enhancement upon binding to biological macromolecules like DNA. rsc.org This behavior is often attributed to the restriction of intramolecular rotational modes upon binding, which closes non-radiative decay channels and favors radiative de-excitation.
Detailed Research Findings
While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on closely related π-conjugated oxazole dyes. researchgate.net Research on 2,5-disubstituted aryloxazoles reveals that the introduction of π-conjugated spacers and the nature of the aryl groups significantly impact the emission wavelengths and Stokes shifts. researchgate.net
For a compound like this compound, the following photophysical characteristics are anticipated:
Absorption and Emission: The compound is expected to absorb in the UV-A or near-visible region and emit in the visible spectrum. The exact wavelengths would be influenced by the solvent environment.
Solvatochromism: A bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity, indicative of an ICT state. researchgate.net
Quantum Yield: The fluorescence quantum yield is likely to be modest in non-polar solvents and may either increase or decrease in polar and protic solvents, depending on the efficiency of non-radiative decay pathways such as intersystem crossing and internal conversion, which can be promoted by the heteroatoms present.
Fluorescence Lifetime: The fluorescence lifetime is anticipated to be in the nanosecond range, consistent with typical values for small organic fluorophores.
To illustrate the expected photophysical properties, the following interactive data table presents hypothetical yet representative data for this compound in different solvents, based on trends observed for analogous compounds.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Toluene | 2.38 | 340 | 400 | 4970 | 0.45 | 2.1 |
| Dichloromethane | 8.93 | 345 | 425 | 6130 | 0.30 | 1.8 |
| Acetonitrile (B52724) | 37.5 | 348 | 450 | 7680 | 0.15 | 1.5 |
| Methanol | 32.7 | 350 | 460 | 8100 | 0.10 | 1.2 |
Note: The data in this table is illustrative and based on the photophysical trends observed for structurally related pyridyl-oxazole compounds. It is intended to provide a representative example of the expected behavior of this compound.
Computational and Theoretical Investigations into 4 Methyl 2 Pyridin 3 Yl Oxazole
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such an analysis for 4-Methyl-2-(pyridin-3-yl)-oxazole would provide fundamental insights into its stability, reactivity, and spectroscopic properties.
Ground State Geometries and Energetics
A DFT study would begin by optimizing the ground state geometry of this compound. This involves finding the lowest energy arrangement of its atoms. Key parameters to be determined would include:
Bond Lengths: The distances between connected atoms.
Bond Angles: The angles formed by three consecutive atoms.
Dihedral Angles: The rotational angles between two planes of atoms.
The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy of the optimized structure would also be calculated.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The outermost orbital containing electrons. Its energy level indicates the ability of the molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: The innermost orbital without electrons. Its energy level reflects the ability of the molecule to accept electrons. Regions of high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical hardness. A large gap suggests high stability and low reactivity.
A theoretical study would map these orbitals and their energy levels, providing a predictive model for the reactivity of this compound.
Charge Distribution, Electrostatic Potential, and Dipole Moments
Understanding the distribution of electronic charge within the molecule is essential.
Atomic Charges: DFT calculations can assign partial charges to each atom, indicating regions of electron excess or deficiency.
Molecular Electrostatic Potential (MEP) Surface: This provides a visual representation of the charge distribution. Red regions (negative potential) are electron-rich and attractive to electrophiles, while blue regions (positive potential) are electron-poor and attractive to nucleophiles.
These properties are critical for predicting intermolecular interactions and the behavior of the molecule in an electric field.
Aromaticity and Antiaromaticity Indices of the Heterocyclic Rings
The pyridine (B92270) and oxazole (B20620) rings in the molecule possess aromatic character, which contributes significantly to their stability. Computational methods can quantify this property using various indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity, while positive values suggest antiaromaticity.
Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system.
A thorough study would apply these indices to both the pyridine and oxazole rings to assess their respective degrees of aromaticity.
Conformational Landscapes and Isomerization Pathways
The rotation around the single bond connecting the pyridine and oxazole rings allows for different spatial arrangements or conformations.
Torsional Potential Energy Surfaces and Interconversion Barriers
A key aspect of conformational analysis is the study of the torsional potential energy surface. This is generated by systematically rotating the dihedral angle between the two heterocyclic rings and calculating the energy at each step.
Potential Energy Minima: These correspond to the most stable conformers of the molecule.
Potential Energy Maxima: These represent the transition states between conformers.
Interconversion Barriers: The energy difference between a stable conformer and a transition state is the energy barrier that must be overcome for the molecule to convert from one conformation to another.
Understanding these barriers is essential for predicting the flexibility of the molecule and the relative populations of its different conformers at a given temperature.
Non-Covalent Interactions (e.g., Intramolecular Hydrogen Bonding, π-Stacking)
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. In this compound, several types of non-covalent interactions are theoretically plausible.
Intramolecular Hydrogen Bonding: The structure of this compound does not possess conventional hydrogen bond donors (like O-H or N-H groups). However, the possibility of weak C-H···N or C-H···O intramolecular hydrogen bonds exists. For instance, a hydrogen atom from the methyl group at the 4-position of the oxazole ring could potentially interact with the nitrogen atom of the pyridine ring, or a hydrogen from the pyridine ring could interact with the oxygen or nitrogen atoms of the oxazole ring. Computational studies on similar heterocyclic systems have shown that while these interactions are weak, they can influence the preferred conformation of the molecule.
π-Stacking: Both the oxazole and pyridine rings are aromatic and can therefore participate in π-stacking interactions. In a condensed phase or in a biological receptor site, these interactions would be significant. Theoretical studies on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have revealed key intermolecular π–π stacking interactions that dictate their crystal packing. nih.govnih.gov Similar interactions would be expected for this compound, where the electron-rich oxazole ring could stack with the electron-deficient pyridine ring of an adjacent molecule. The presence of the methyl group could sterically influence the geometry of this stacking. Analysis of related structures in the Cambridge Structural Database often reveals such π–π interactions involving oxadiazole and pyridine moieties. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data or to predict the characteristics of yet-to-be-synthesized compounds.
Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. Density Functional Theory (DFT) calculations are commonly used to simulate IR and Raman spectra. For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, could predict the vibrational frequencies and intensities. researchgate.netresearchgate.net
The simulated spectra would be expected to show characteristic bands for the pyridine and oxazole rings, as well as for the methyl group. The table below presents a hypothetical set of predicted vibrational frequencies based on data from similar compounds. researchgate.netresearchgate.net
| Predicted Vibrational Frequencies (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching (pyridine and oxazole rings) |
| ~2950-2850 | Methyl C-H stretching |
| ~1600-1550 | Pyridine ring C=N and C=C stretching |
| ~1500-1450 | Oxazole ring C=N and C=C stretching |
| ~1450-1400 | Methyl group bending |
| ~1300-1000 | In-plane C-H bending and ring breathing modes |
| Below 1000 | Out-of-plane C-H bending and ring deformation modes |
This table is illustrative and based on typical values for similar heterocyclic compounds.
The accuracy of these predictions can be improved by using scaling factors to account for anharmonicity and the approximate nature of the theoretical methods. nih.gov
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are valuable for assigning experimental spectra and for confirming proposed structures.
For this compound, the predicted ¹H NMR spectrum would show signals for the protons on the pyridine ring, the proton on the oxazole ring, and the protons of the methyl group. The chemical shifts would be influenced by the electronic environment created by the two interconnected heterocyclic rings. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
The following tables provide illustrative predicted NMR chemical shifts, based on general knowledge of pyridine and oxazole derivatives. ipb.ptstenutz.euhmdb.cachemicalbook.com
Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS)
| Proton | Predicted Chemical Shift (ppm) |
| Pyridine H-2 | ~8.9 |
| Pyridine H-4 | ~8.2 |
| Pyridine H-5 | ~7.5 |
| Pyridine H-6 | ~8.7 |
| Oxazole H-5 | ~7.3 |
| Methyl H | ~2.5 |
This table is illustrative and based on typical values for similar heterocyclic compounds.
Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | ~150 |
| Pyridine C-3 | ~135 |
| Pyridine C-4 | ~138 |
| Pyridine C-5 | ~124 |
| Pyridine C-6 | ~152 |
| Oxazole C-2 | ~162 |
| Oxazole C-4 | ~139 |
| Oxazole C-5 | ~128 |
| Methyl C | ~14 |
This table is illustrative and based on typical values for similar heterocyclic compounds.
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the pyridine and oxazole rings.
Computational studies on related 5-(pyridyl)-1,3,4-oxadiazole-2-thiones have shown that the position of the longest wavelength absorption band is sensitive to the position of the nitrogen atom in the pyridine ring and correlates well with the HOMO-LUMO energy gap. nih.gov A similar trend would be anticipated for this compound.
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | ~280-320 | > 0.1 |
| n → π | ~330-360 | < 0.01 |
This table is illustrative and based on typical values for similar heterocyclic compounds.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying intermediates and transition states.
The formation of the this compound can be modeled computationally. For instance, the Fischer oxazole synthesis, a classic method for preparing oxazoles, involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org A computational study of this reaction would involve locating the transition state for the key ring-closing step and calculating the activation energy.
Furthermore, the reactivity of the final molecule can be investigated. For example, the photo-oxidation of oxazoles by singlet oxygen has been studied using DFT, revealing that the reaction proceeds via [4+2] and [2+2] cycloaddition mechanisms. nih.gov A potential energy surface scan for the reaction of singlet oxygen with this compound could determine the most favorable reaction pathway and the stability of the resulting endoperoxide or dioxetane intermediates. The presence of the pyridine ring and the methyl group would be expected to influence the regioselectivity of the attack.
Studies on the silver-catalyzed synthesis of isoquinolones from oxazole derivatives have used computational methods to elucidate the reaction mechanism, identifying key intermediates and the role of additives like water. acs.org Similar computational approaches could be applied to understand the potential transformations of this compound.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational tool used to map out the minimum energy path of a chemical reaction, connecting the transition state to both the reactants and the products. This analysis is crucial for confirming that a calculated transition state structure indeed corresponds to the reaction of interest and for understanding the detailed trajectory of the reacting molecules.
For a reaction involving this compound, an IRC calculation would typically be performed after locating a transition state structure using methods like Density Functional Theory (DFT). The calculation follows the path of steepest descent from the transition state saddle point down to the energy minima of the reactants and products. The resulting energy profile provides valuable information about the reaction's feasibility and mechanism.
Research Findings:
While specific IRC calculations for reactions involving this compound are not extensively documented in publicly available literature, the methodology can be illustrated through analogous heterocyclic systems. For instance, in cycloaddition reactions, a common reaction type for oxazoles, IRC analysis is vital. nih.govresearchgate.net It can confirm the concerted or stepwise nature of the reaction and elucidate the stereochemical outcomes. researchgate.net
| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Maleimide (B117702) |
| Transition State | +25.5 | Asynchronous bond formation initiated |
| Intermediate | -5.2 | Cycloadduct formation |
| Products | -15.8 | Rearomatized pyridine derivative after elimination |
This hypothetical data suggests a thermodynamically favorable reaction with a significant activation barrier, which is typical for such cycloadditions. The IRC would visualize the atomic motions during the reaction, showing how the oxazole and dienophile approach each other, form the transition state, and relax into the product structure.
Catalytic Cycle Modeling for Homogeneous and Heterogeneous Systems
The pyridine and oxazole moieties in this compound make it a promising candidate as a ligand in catalysis. acs.orgnih.gov Computational modeling can be employed to design and understand its role in both homogeneous and heterogeneous catalytic cycles.
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically in a solution. youtube.com this compound could act as a bidentate or monodentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine and/or oxazole rings. Computational modeling of a hypothetical cross-coupling reaction, for example, would involve calculating the energies of all intermediates and transition states in the proposed catalytic cycle.
A plausible catalytic cycle could involve the following key steps:
Oxidative Addition: The substrate adds to the metal-ligand complex.
Transmetalation: A second reactant is transferred to the metal center.
Reductive Elimination: The coupled product is released, regenerating the catalyst.
Computational studies on similar N-heterocyclic ligands have shown that the electronic and steric properties of the ligand significantly influence the efficiency and selectivity of the catalyst. acs.orgresearchgate.net The electron-donating or -withdrawing nature of the pyridyl and oxazole rings would modulate the reactivity of the metal center.
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | [L-M(0)] Catalyst | 0.0 |
| 2 | Oxidative Addition TS | +18.2 |
| 3 | [L-M(II)-R1] Intermediate | -8.5 |
| 4 | Transmetalation TS | +12.5 |
| 5 | [L-M(II)-R1-R2] Intermediate | -5.0 |
| 6 | Reductive Elimination TS | +22.1 |
| 7 | Product Release + [L-M(0)] | -25.0 |
| L = this compound |
The hypothetical data in Table 2 indicates that the rate-determining step would be the reductive elimination, with the highest energy barrier.
Heterogeneous Catalysis:
For heterogeneous catalysis, the catalyst is in a different phase from the reactants. youtube.com The this compound ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer. nih.gov This approach offers advantages in catalyst separation and recycling.
Modeling heterogeneous systems is more complex due to the nature of the solid support. youtube.com Quantum mechanics/molecular mechanics (QM/MM) methods are often employed, where the catalytically active site (the metal-ligand complex) is treated with high-level quantum mechanics, and the surrounding support material is described with a more computationally efficient molecular mechanics force field.
A computational model would investigate the stability of the immobilized catalyst, the accessibility of the active sites to the reactants, and the mechanism of the surface reaction. For instance, in a hydrogenation reaction, the model could explore the adsorption energies of the substrate and hydrogen on the catalyst surface and the energy barriers for the subsequent hydrogenation steps.
| Process | Energy (kcal/mol) | Description |
|---|---|---|
| Substrate Adsorption | -10.3 | Binding of reactant to the immobilized catalyst surface |
| H₂ Dissociative Adsorption | -5.7 | Splitting of hydrogen molecule on the metal center |
| First Hydrogenation TS | +15.9 | Energy barrier for the first H addition |
| Second Hydrogenation TS | +13.4 | Energy barrier for the second H addition |
| Product Desorption | +8.1 | Release of the product from the surface |
This hypothetical data suggests that the first hydrogenation step is the rate-limiting step in this heterogeneous catalytic cycle. The positive desorption energy indicates that some energy input might be required to release the product from the catalyst surface.
Coordination Chemistry and Metal Ligand Interactions of 4 Methyl 2 Pyridin 3 Yl Oxazole
Design and Synthesis of Metal Complexes Utilizing the Oxazole-Pyridyl Ligand
The rational design of metal complexes hinges on the predictable coordination behavior of the ligand. For 4-Methyl-2-(pyridin-3-yl)-oxazole, the pyridine (B92270) nitrogen is expected to be the primary coordination site due to its stronger Lewis basicity compared to the oxazole (B20620) nitrogen or oxygen. The synthesis of metal complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions would be crucial factors in determining the resulting coordination compound. However, specific synthetic procedures and the successful isolation of metal complexes with this compound are not reported in the reviewed literature.
Characterization of Coordination Modes and Ligand Denticity
The characterization of a novel metal complex is fundamental to understanding its structure and properties. For any potential complex of this compound, a combination of analytical techniques would be essential.
Spectroscopic Signatures of Metal Coordination
Spectroscopic methods are invaluable for probing the coordination of a ligand to a metal ion in both solid and solution states.
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center would typically lead to a shift in the characteristic C=N stretching vibration of the pyridine ring to a higher frequency. kpi.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show shifts in the resonances of the pyridine and oxazole ring protons and carbons upon coordination to a metal. These shifts provide information about the electronic environment of the ligand.
UV-Visible Spectroscopy: The electronic absorption spectrum of the ligand would be altered upon complexation, with potential new bands appearing due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
Without experimental reports, a table of spectroscopic data for metal complexes of this compound cannot be compiled.
Influence of Metal Coordination on Electronic Structure and Reactivity
The coordination of a metal ion to this compound would undoubtedly influence the electronic structure and, consequently, the reactivity of the ligand. The metal center can act as a Lewis acid, withdrawing electron density from the ligand and potentially altering its susceptibility to nucleophilic or electrophilic attack. Conversely, the ligand's electronic properties would also modulate the redox potential and reactivity of the metal center. However, without specific experimental or computational studies on this system, any discussion remains purely speculative.
Role of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis
Pyridyl-containing ligands are widely employed in catalysis. chemscene.com The combination of a pyridine and an oxazole ring in this compound could offer unique steric and electronic properties to a metal catalyst.
Catalyst Design Principles for Specific Transformations
The design of a catalyst for a specific chemical transformation requires a deep understanding of the reaction mechanism and the role of the ligand in the catalytic cycle. For instance, the steric bulk of the methyl group and the electronic nature of the pyridyl and oxazole rings could influence the selectivity and activity of a metal center in reactions such as cross-coupling, oxidation, or polymerization. However, in the absence of any reported catalytic studies using complexes of this compound, it is impossible to discuss established design principles or their efficacy.
Elucidation of Catalytic Cycles and Active Species
There is currently no available scientific literature that elucidates the catalytic cycles or identifies the active species involved in catalytic reactions where this compound acts as a ligand. Research in catalysis often focuses on how the electronic and steric properties of a ligand influence the activity and selectivity of a metal center. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxazole ring in this compound present potential coordination sites for metal ions. The methyl group at the 4-position of the oxazole ring could also introduce steric effects that might influence catalytic performance.
However, without experimental or computational studies, any discussion on its potential role in catalytic cycles, the nature of the active catalytic species, or the mechanisms of reactions it might mediate would be purely speculative.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating the Ligand
Similarly, the use of this compound as a building block for supramolecular assemblies or as a linker in the construction of Metal-Organic Frameworks (MOFs) has not been reported in the accessible scientific literature. The design of such materials relies on the predictable coordination of ligands to metal centers to form extended, often porous, structures. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the angles between the coordinating groups of the ligand.
While the pyridyl and oxazole groups offer potential for creating diverse supramolecular architectures, no studies have been published that detail the synthesis, crystal structure, or properties of any such assemblies or MOFs incorporating this compound.
Applications in Advanced Materials Science and Functional Chemical Systems
Luminescent Materials Based on Oxazole (B20620) Chromophores
The oxazole ring is a well-established chromophore that forms the basis of many fluorescent compounds. The linkage to a pyridine (B92270) ring is expected to produce interesting photophysical properties, including solvent-dependent emission and potential for tunable luminescence.
Derivatives of 2,5-diaryl-1,3-oxazole are known for their strong fluorescence. The photophysical behavior is largely dictated by the nature of the aryl substituents and their electronic coupling with the central oxazole ring. For 4-Methyl-2-(pyridin-3-yl)-oxazole, the key features would be:
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is likely to be transferred from the oxazole moiety (and its methyl substituent) to the pyridine ring. This ICT character of the excited state often leads to a large change in dipole moment between the ground and excited states.
Solvatochromism: A direct consequence of a strong ICT character is solvatochromism, where the emission wavelength shifts with solvent polarity. In polar solvents, the emission is expected to be red-shifted as the solvent molecules stabilize the more polar excited state.
Quantum Yield: The fluorescence quantum yield (ΦF) is a critical parameter for luminescent materials. While data for the specific title compound is unavailable, related 2,5-disubstituted oxazole dyes have been shown to exhibit a wide range of brightness values, from 0.26 GM to as high as 15.15 GM, indicating that the oxazole core can support highly efficient emission. researchgate.net The quantum yield is highly sensitive to molecular rigidity and the presence of non-radiative decay pathways.
The excited state dynamics would be governed by the competition between radiative decay (fluorescence) and non-radiative pathways such as internal conversion and intersystem crossing. The pyridine ring's nitrogen atom could also play a role in promoting non-radiative decay, potentially through vibrational coupling or by providing a pathway for intersystem crossing to the triplet state.
The emission properties of pyridinyl-oxazole chromophores can be systematically tuned through chemical modification. This allows for the rational design of materials with specific colors for applications like Organic Light-Emitting Diodes (OLEDs).
Substituent Effects: The emission wavelength can be precisely controlled by adding electron-donating or electron-withdrawing groups to either the pyridine or oxazole rings. For instance, adding strong electron-donating groups, such as an amino group, to the oxazole-phenyl side of a related compound, 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole, results in a significant red-shift of the fluorescence spectrum due to the enhanced ICT character. nih.gov
Extended Conjugation: Extending the π-conjugated system by adding more aromatic rings leads to a bathochromic (red) shift in both absorption and emission spectra. This is a common and effective strategy for tuning emission from the blue to the red part of the spectrum. mdpi.com
Protonation/Coordination: The nitrogen atom on the pyridine ring provides a site for protonation or coordination with metal ions. This interaction can drastically alter the electronic properties and, consequently, the emission color and intensity. Protonation of the pyridine nitrogen typically leads to a blue-shift in emission as it reduces the electron-accepting ability of the ring. This principle is fundamental to the design of chemical sensors.
| Design Strategy | Effect on Emission | Underlying Principle |
| Add Electron-Donating Groups | Red-shift (to longer wavelengths) | Enhanced Intramolecular Charge Transfer (ICT) |
| Add Electron-Withdrawing Groups | Blue-shift (to shorter wavelengths) | Reduced Intramolecular Charge Transfer (ICT) |
| Extend π-Conjugation | Red-shift (to longer wavelengths) | Lowered HOMO-LUMO energy gap |
| Protonate Pyridine Nitrogen | Blue-shift (to shorter wavelengths) | Decreased electron-accepting nature of the pyridine ring |
Organic Semiconductors and Electronic Materials
The rigid, planar structure and inherent electronic asymmetry of pyridinyl-oxazoles make them attractive building blocks for organic semiconductors. These materials are crucial for next-generation electronic devices like organic field-effect transistors (OFETs) and OLEDs.
The performance of an organic semiconductor is determined by its ability to transport charge carriers (electrons or holes). The oxazole ring can serve as an efficient anchor group to form stable junctions with metal electrodes, a critical requirement for molecular electronics. nih.gov
Research on conjugated oligomers terminated with oxazole anchors has shown that the charge transport is highly dependent on the substitution pattern. nih.gov Key findings for related systems suggest:
Quantum Interference: Charge transport through these molecules can be governed by quantum interference effects. For instance, meta-substituted phenyl rings typically show destructive interference, leading to lower conductance, while para-substituted rings show constructive interference and higher conductance. nih.gov
Anchor Point: The point of attachment on the oxazole ring (e.g., C4 vs. C5) significantly influences the conductance of a molecular junction. nih.gov For this compound, the linkage is at the C2 position, which would have its own distinct electronic coupling characteristics.
Electron vs. Hole Transport: The presence of the electron-deficient pyridine ring suggests that pyridinyl-oxazole derivatives could function as electron-transporting or ambipolar materials, which are valuable for OLEDs and other electronic devices. nih.gov
In the solid state, the arrangement of molecules relative to each other is paramount for efficient charge transport. Strong π-π stacking between adjacent molecules creates pathways for charge carriers to hop from one molecule to the next, leading to higher conductivity.
Crystal structure analysis of a related compound, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, reveals that the pyridine and oxazole rings are nearly coplanar, with a small dihedral angle of 8.42°. nih.gov This planarity is conducive to effective π-π stacking. Furthermore, intermolecular interactions, such as hydrogen bonds, can play a crucial role in dictating the solid-state packing and influencing the material's electronic properties. nih.gov The solid-state conductivity would therefore be highly anisotropic, depending on the direction of the π-stacking interactions.
| Property | Influencing Factor | Significance |
| Charge Conductance | Quantum Interference, Electrode-Molecule Anchor | Determines the efficiency of single-molecule devices. |
| Charge Carrier Type | HOMO/LUMO Energy Levels | Determines whether the material is hole-transporting, electron-transporting, or ambipolar. |
| Solid-State Packing | Molecular Planarity, Intermolecular Forces (π-stacking, H-bonds) | Dictates bulk conductivity and charge carrier mobility in thin-film devices. |
Chemical Sensors and Probes for Environmental or Industrial Monitoring
The responsive nature of the pyridinyl-oxazole scaffold makes it an excellent candidate for developing chemosensors. The pyridine nitrogen can act as a binding site for analytes like metal ions or protons (pH), while the oxazole chromophore reports the binding event through a change in its fluorescence.
For example, a probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (a close analog) has been developed as a pH sensor. nih.gov It exhibits a "turn-off" fluorescence response as the pH increases from acidic to neutral, with the emission color also shifting. nih.gov This behavior is attributed to the protonation and deprotonation of the pyridine nitrogen, which modulates the ICT process.
Similarly, an oxadiazole derivative containing pyridine moieties was synthesized as a selective "turn-on" fluorescent sensor for silver ions (Ag⁺). nih.gov The binding of Ag⁺ to the sensor restricts photo-induced electron transfer (PET), leading to a significant enhancement in fluorescence intensity.
Based on these examples, this compound could potentially be developed into a ratiometric or turn-on/off fluorescent probe for detecting specific analytes. The selectivity could be tuned by modifying the structure to create a specific binding pocket for the target analyte, while the methyl group could be used to fine-tune its solubility and photophysical baseline.
Design for Specific Analyte Recognition
The design of molecules for the specific recognition of analytes is a cornerstone of sensor technology. For this compound, its potential as a selective analyte receptor would hinge on the Lewis basicity of its nitrogen atoms and the potential for hydrogen bonding or other non-covalent interactions. The pyridine nitrogen and the oxazole nitrogen offer distinct coordination sites for metal ions and other electrophilic species.
The strategic placement of the methyl group at the 4-position of the oxazole ring can influence the electronic properties and steric hindrance around the coordination sites, which could be exploited to achieve selectivity for a particular analyte. For instance, the methyl group could create a specific binding pocket that preferentially accommodates analytes of a certain size and shape.
| Feature | Role in Analyte Recognition | Potential Target Analytes |
| Pyridine Nitrogen | Lewis basic site for metal ion coordination. | Transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), protons (pH sensing). |
| Oxazole Nitrogen | Secondary, weaker Lewis basic site. | Can participate in chelation with metal ions, influencing coordination geometry and stability. |
| Methyl Group | Provides steric bulk and can modify the electronic environment. | Can be used to tune selectivity by creating specific binding pockets. |
| Aromatic Rings | Can engage in π-π stacking interactions. | Aromatic organic molecules, planar anions. |
This table is predictive and based on the general principles of coordination chemistry with similar ligands.
Sensing Mechanisms
The integration of this compound into a sensing system would likely rely on optical or electrochemical signal transduction upon analyte binding. The most common sensing mechanisms for pyridyl-based ligands involve changes in fluorescence or color (colorimetric sensing) upon coordination to a metal ion.
Fluorescence Sensing: The pyridyl-oxazole scaffold can be inherently fluorescent. Upon binding to a metal ion, this fluorescence can be either quenched (turned off) or enhanced (turned on). For example, coordination to paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching. In contrast, binding to diamagnetic ions like Zn²⁺ can restrict intramolecular rotation, leading to fluorescence enhancement.
Colorimetric Sensing: Changes in the absorption spectrum of the compound upon interaction with an analyte can lead to a visible color change. This is often achieved by designing the molecule to have a charge-transfer band that is sensitive to the electronic environment, which is altered upon analyte binding.
| Sensing Mechanism | Principle | Potential Application |
| Fluorescence Quenching | Analyte binding introduces a non-radiative decay pathway. | Detection of heavy metal ions. |
| Fluorescence Enhancement | Analyte binding restricts molecular motion, increasing radiative decay. | Detection of specific metal ions like Zn²⁺. |
| Colorimetric Change | Alteration of the electronic structure upon analyte binding changes the absorption of visible light. | Simple, visual detection of analytes without sophisticated instrumentation. |
This table outlines potential sensing mechanisms for this compound based on known behaviors of similar compounds.
Self-Assembly and Supramolecular Structures
The field of supramolecular chemistry leverages non-covalent interactions to construct large, ordered structures from smaller molecular building blocks. The structure of this compound makes it a candidate for use as a building block in self-assembly processes.
Design of Molecular Building Blocks for Ordered Architectures
As a ligand, this compound can be considered a "monodentate" or "bidentate" linker depending on the coordination mode. The pyridyl nitrogen is a strong coordination site, and the oxazole nitrogen can also participate in binding, though it is a weaker donor. This allows for the formation of coordination complexes with well-defined geometries when reacted with metal ions.
By analogy with bipyridine-based systems, linking two this compound units together through a spacer could create a ditopic ligand capable of forming macrocycles or coordination polymers. The angle between the pyridine and oxazole rings is a critical design parameter that would influence the geometry of the resulting supramolecular architecture.
Directed Assembly in Solution and on Surfaces
In solution, mixing this compound or its derivatives with appropriate metal ions can lead to the spontaneous formation of discrete coordination complexes, such as molecular squares or cages, or extended one-, two-, or three-dimensional coordination polymers. The final structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand.
The self-assembly of such molecules can also be directed on solid surfaces, which is of interest for the development of functional materials and nanoscale devices. For example, the deposition of this compound onto a metal surface could lead to the formation of an ordered monolayer, which could then be used to template further growth or to functionalize the surface.
Role in Polymer Chemistry as Monomers or Modifiers
The pyridyl-oxazole motif can be incorporated into polymers to impart specific functionalities. This can be achieved by using a derivative of this compound as a monomer in a polymerization reaction or by attaching it to a pre-existing polymer as a modifying agent.
If functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, this compound could act as a monomer. The resulting polymer would have pyridyl-oxazole units pendant to the polymer backbone. These units could then be used for metal coordination, leading to the formation of cross-linked materials or metallopolymers with interesting electronic or catalytic properties.
Alternatively, this compound could be used to modify the surface of a polymer. For example, a polymer with reactive sites could be treated with a derivative of this compound to introduce metal-binding sites. This could be useful for creating materials for metal ion sequestration or for the development of polymer-supported catalysts.
| Application in Polymer Chemistry | Description | Potential Outcome |
| As a Monomer | The compound is functionalized with a polymerizable group and used in a polymerization reaction. | Creation of functional polymers with metal-binding or catalytic properties. |
| As a Modifier | The compound is attached to a pre-existing polymer chain. | Imparting new properties, such as metal-ion affinity or sensory capabilities, to a base polymer. |
This table summarizes the potential roles of this compound in polymer chemistry, drawing parallels from related functional monomers and modifiers.
Future Research Directions and Interdisciplinary Prospects for 4 Methyl 2 Pyridin 3 Yl Oxazole
Development of Novel and Highly Efficient Synthetic Pathways
While established methods for the synthesis of pyridyl-oxazole derivatives exist, future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes to 4-Methyl-2-(pyridin-3-yl)-oxazole. Key areas of exploration include:
One-Pot Syntheses: Designing multi-component reactions (MCRs) that allow for the construction of the target molecule in a single step from readily available starting materials would significantly enhance synthetic efficiency. nih.gov MCRs are powerful tools in organic synthesis, offering advantages such as reduced waste, time, and cost. nih.gov
Catalytic Systems: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions and improved yields. For instance, copper- and palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of related oxazole (B20620) derivatives. tandfonline.com
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher purity and scalability of the synthesis of this compound.
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and other sustainable techniques will be crucial in developing environmentally friendly synthetic protocols. semanticscholar.org
A prominent and versatile method for the synthesis of oxazole rings is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov This reaction has been widely employed in the synthesis of various oxazole-containing compounds and could be further optimized for the specific synthesis of this compound. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov | Well-established, versatile, and applicable to a wide range of substrates. nih.gov |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step. nih.gov | Increased efficiency, reduced waste, and operational simplicity. nih.gov |
| Catalytic Cross-Coupling | Utilization of transition metals like palladium and copper. tandfonline.com | High yields and functional group tolerance. tandfonline.com |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling are indispensable tools for predicting the physicochemical properties and biological activities of novel compounds. For this compound, future research in this area will likely involve:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide insights into its stability, reactivity hot spots, and potential for intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound and its derivatives with their biological activities. wisdomlib.orgresearchgate.netnih.gov Such models can guide the design of new analogues with enhanced potency and selectivity. wisdomlib.orgresearchgate.netnih.gov
Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound within the active site of a receptor or enzyme. This can aid in understanding its mechanism of action and in the rational design of more potent inhibitors. vlifesciences.com
These computational approaches will be instrumental in accelerating the discovery and development of new applications for this compound, particularly in the realm of drug discovery. nih.gov
| Computational Method | Application for this compound | Predicted Outcomes |
| Quantum Chemical Calculations (e.g., DFT) | Elucidation of electronic structure and reactivity. | Understanding of molecular stability and reaction mechanisms. |
| QSAR Modeling | Correlation of molecular structure with biological activity. wisdomlib.orgresearchgate.net | Prediction of the activity of new derivatives and guidance for lead optimization. wisdomlib.orgresearchgate.net |
| Molecular Docking | Prediction of binding interactions with biological targets. vlifesciences.com | Identification of key interactions for rational drug design. vlifesciences.com |
Exploration of Unconventional Reactivity and Catalytic Applications
The unique combination of the electron-deficient pyridine (B92270) ring and the electron-rich oxazole ring in this compound suggests a rich and potentially unconventional reactivity profile. Future investigations could explore:
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to highly substituted pyridine derivatives. tandfonline.comsemanticscholar.org The reactivity of this compound in such cycloaddition reactions could be a fruitful area of research. tandfonline.comsemanticscholar.org
Metal-Catalyzed Cross-Coupling Reactions: The pyridine and oxazole rings offer multiple sites for functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Catalytic Activity: The nitrogen atoms in both the pyridine and oxazole rings can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in catalysis, potentially enabling novel transformations. For instance, oxazole-containing ligands have been used in vanadium-catalyzed polymerization reactions. mdpi.com
The exploration of these and other reactions will undoubtedly uncover new synthetic applications for this versatile molecule.
Integration into More Complex Multi-Component Chemical Systems
The structural features of this compound make it an ideal building block for the construction of more complex molecular architectures through multi-component reactions (MCRs). ncl.res.in Future research could focus on:
Design of Novel MCRs: Developing new MCRs where this compound acts as a key reactant to generate highly functionalized and structurally diverse products in a single operation.
Synthesis of Biologically Active Scaffolds: Utilizing MCRs to incorporate the this compound motif into known pharmacophores or to create entirely new classes of biologically active compounds. The integration of heterocyclic systems is a common strategy in the design of novel therapeutic agents. nih.gov
The ability to rapidly generate molecular complexity from this building block will be a significant advantage in the discovery of new materials and pharmaceuticals.
Potential as a Precursor for Novel Scaffold Development in Advanced Chemical Methodologies
Beyond its direct applications, this compound holds significant potential as a versatile precursor for the development of novel heterocyclic scaffolds. The oxazole ring, in particular, can undergo a variety of chemical transformations to yield other heterocyclic systems. tandfonline.com Future research directions include:
Ring Transformation Reactions: Investigating conditions that promote the rearrangement or transformation of the oxazole ring into other five- or six-membered heterocycles, thereby accessing novel chemical space.
Scaffold Hopping: Using this compound as a starting point for "scaffold hopping," a strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different scaffold to improve properties or find new intellectual property.
Combinatorial Chemistry: Employing this compound as a building block in combinatorial libraries to rapidly generate a large number of diverse compounds for high-throughput screening. researchgate.net
The development of new synthetic methodologies centered on this precursor will expand the toolkit of synthetic chemists and facilitate the discovery of next-generation molecules with unique properties and functions. The oxazole moiety is a recognized building block in the synthesis of complex natural products and other biologically active molecules. researchgate.netlifechemicals.commdpi.com
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-Methyl-2-(pyridin-3-yl)-oxazole via van Leusen’s oxazole synthesis?
- Methodological Answer : Van Leusen’s synthesis involves reacting 3-pyridinecarbaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours). Key parameters include:
- Stoichiometry : Equimolar ratios of aldehyde, TosMIC, and K₂CO₃.
- Solvent : Methanol as the reaction medium.
- Workup : Post-reaction dilution with water, extraction with methyl tert-butyl ether (MTBE), and drying over anhydrous Na₂SO₄.
Variations in reaction time or temperature may affect yield and purity. For example, incomplete reflux can lead to unreacted starting materials .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. Key spectral features include:
- Pyridinyl protons : Distinct aromatic signals in the δ 7.0–9.0 ppm range.
- Oxazole protons : Deshielded protons (e.g., C5-H in oxazole) appearing as singlet(s).
- Methyl group : A singlet near δ 2.5 ppm for the 4-methyl substituent.
Comparative analysis with analogous compounds (e.g., 5-(pyridin-3-yl)oxazole) reveals consistent shifts in aromatic and heterocyclic regions .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Common assays include:
- Enzyme inhibition : ACE (angiotensin-converting enzyme) inhibition assays at concentrations ≤20 μg/mL, with activity quantified via spectrophotometric methods .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
- Antimicrobial activity : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods guide the structural optimization of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Computer-aided drug design (CADD) tools, such as molecular docking (AutoDock Vina) and molecular electrostatic potential (MESP) mapping, predict binding affinities to targets like ACE or STAT3. For example:
- Docking simulations : Identify favorable interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
- MESP analysis : Rank acceptor/donor sites to prioritize substituent modifications (e.g., adding electron-withdrawing groups at C4) .
Q. What structure-activity relationship (SAR) trends are observed in pyridinyl-oxazole derivatives targeting angiotensin-converting enzyme (ACE)?
- Methodological Answer : SAR studies on benzimidazole-oxazole hybrids (e.g., 4-methyl-2-(pyridin-3-yl)thiazole derivatives) reveal:
- Pyridinyl position : 3-Pyridinyl substitution enhances ACE inhibition (>70% at 20 μg/mL) compared to 2- or 4-pyridinyl isomers.
- Methyl substitution : A 4-methyl group improves lipophilicity and membrane permeability.
- Heterocycle fusion : Thiazole-oxazole hybrids show higher activity than oxazole-only scaffolds .
Q. How can researchers resolve contradictions in reported biological activities of oxazole derivatives across studies?
- Methodological Answer : Contradictions often arise from assay variability or divergent structural modifications. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature).
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).
- Mechanistic validation : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., STAT3 phosphorylation) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (H315/H319).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
